[4-[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]phenyl] 2-chlorobenzoate
Overview
Description
[4-[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]phenyl] 2-chlorobenzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromophenyl group, a chlorobenzoate group, and an enone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]phenyl] 2-chlorobenzoate typically involves a multi-step process:
Formation of the enone linkage: This step involves the aldol condensation of 4-bromobenzaldehyde with acetophenone under basic conditions to form (E)-3-(4-bromophenyl)-3-oxoprop-1-enylbenzene.
Esterification: The resulting enone is then esterified with 2-chlorobenzoic acid in the presence of a suitable catalyst, such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC), to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the enone linkage, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction of the enone linkage can yield saturated ketones or alcohols, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
Oxidation: Epoxides, carboxylic acids, or ketones.
Reduction: Saturated ketones or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Material Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials.
Biology and Medicine
Drug Development: Due to its structural features, the compound can be explored for its potential as a pharmacophore in drug design, particularly for anti-inflammatory or anticancer agents.
Biological Probes: It can be used as a probe to study enzyme interactions or cellular pathways.
Industry
Coatings and Adhesives: The compound’s reactivity makes it suitable for use in the formulation of specialty coatings and adhesives.
Sensors: It can be used in the development of chemical sensors due to its ability to undergo specific reactions with target analytes.
Mechanism of Action
The mechanism by which [4-[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]phenyl] 2-chlorobenzoate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The enone linkage can act as a Michael acceptor, allowing the compound to form covalent bonds with nucleophilic residues in proteins, thereby altering their function.
Comparison with Similar Compounds
Similar Compounds
[4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenyl] 2-bromobenzoate: Similar structure but with different halogen substitutions.
[4-[(E)-3-(4-fluorophenyl)-3-oxoprop-1-enyl]phenyl] 2-iodobenzoate: Another analog with different halogen atoms.
Uniqueness
The unique combination of bromophenyl and chlorobenzoate groups in [4-[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]phenyl] 2-chlorobenzoate imparts distinct chemical properties, such as reactivity and stability, making it suitable for specific applications that other similar compounds may not fulfill.
Properties
IUPAC Name |
[4-[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]phenyl] 2-chlorobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrClO3/c23-17-10-8-16(9-11-17)21(25)14-7-15-5-12-18(13-6-15)27-22(26)19-3-1-2-4-20(19)24/h1-14H/b14-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWPSEJNRQZJKS-VGOFMYFVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=CC(=O)C3=CC=C(C=C3)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)/C=C/C(=O)C3=CC=C(C=C3)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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